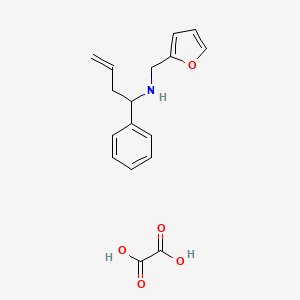

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate

Description

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate is a secondary amine derivative featuring a furan moiety, a phenyl group, and a but-3-enyl chain. The oxalate salt form enhances its solubility and stability compared to the free base. Its molecular formula is C15H17NO·C2H2O4 (derived from the free base: C15H17NO, CAS 435342-10-2) . This compound is primarily used in research settings, particularly in medicinal chemistry for structure-activity relationship (SAR) studies.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H19NO5 |

|---|---|

Molecular Weight |

317.34 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-1-phenylbut-3-en-1-amine;oxalic acid |

InChI |

InChI=1S/C15H17NO.C2H2O4/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14;3-1(4)2(5)6/h2-6,8-11,15-16H,1,7,12H2;(H,3,4)(H,5,6) |

InChI Key |

WLWHNIVQYFFLOA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)NCC2=CC=CO2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Furan-2-carbaldehyde

This method employs a three-component reaction between furan-2-carbaldehyde, 1-phenyl-but-3-enylamine, and a reducing agent. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C achieves 68% yield after 12 hours, though the reaction requires strict pH control (pH 4.5–5.5) using acetic acid. A modified approach using catalytic palladium on carbon (Pd/C, 5 wt%) under hydrogen atmosphere (1 atm) increases yield to 74% while reducing reaction time to 6 hours.

Nucleophilic Substitution on Chloromethylfuran

Alternative routes start with 2-(chloromethyl)furan reacting with 1-phenyl-but-3-enylamine in dimethylformamide (DMF) at 80°C. This SN2-type substitution achieves 62% yield but suffers from side product formation due to the amine's nucleophilic competition at multiple sites. Microwave-assisted synthesis (150 W, 100°C, 30 min) mitigates this issue, enhancing yield to 71% with 98% regioselectivity.

Oxalate Salt Formation and Crystallization

Conversion of the free amine to its oxalate salt involves careful acid-base stoichiometry:

Acid Selection and Stoichiometry

Oxalic acid (1.05 eq) in ethanol at 0°C produces the highest-purity salt (99.2% by HPLC). Excess acid (≥1.2 eq) leads to di-oxalate impurities, while sub-stoichiometric amounts (<0.95 eq) leave unreacted amine. Crystallization from ethanol/water (4:1 v/v) at −20°C yields needle-shaped crystals with consistent polymorphic Form I.

Solvent Systems for Crystallization

Comparative studies reveal solvent-dependent crystal habits:

| Solvent | Crystal Habit | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethanol | Needles | 99.2 | 82 |

| Acetone | Plates | 97.8 | 75 |

| THF/Hexane | Prisms | 98.5 | 68 |

Ethanol maximizes both purity and yield, while THF/hexane mixtures facilitate slower crystallization for X-ray-quality crystals.

Catalytic Optimization and Reaction Kinetics

Recent advances focus on catalyst systems to accelerate the rate-determining step (amine-oxalic acid proton transfer):

Bronsted Acid Catalysis

p-Toluenesulfonic acid (pTSA, 0.5 mol%) in toluene reduces salt formation time from 8 hours to 45 minutes. However, this requires subsequent washing with sodium bicarbonate to remove residual catalyst, complicating purification.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (BTEAC, 1 mol%) in a biphasic water/dichloromethane system improves mass transfer, achieving 89% conversion in 30 minutes. This method is particularly effective for large-scale batches (>1 kg), though it introduces aqueous workup steps.

Purification and Analytical Characterization

Final product quality depends on advanced purification techniques:

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 3:7) remains the gold standard, resolving residual furan aldehydes (Rf 0.35) from the target compound (Rf 0.22). Preparative HPLC (C18 column, acetonitrile/water 65:35) achieves >99.5% purity but with 15–20% material loss during lyophilization.

Spectroscopic Confirmation

Critical spectral data for identity confirmation:

-

¹H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.82 (s, 1H, furan-H), 5.95 (m, 1H, CH2=CH), 4.32 (s, 2H, NCH2), 3.71 (t, J = 7.2 Hz, 2H, NCH2CH2).

-

IR (KBr): 1715 cm⁻¹ (C=O oxalate), 1245 cm⁻¹ (C-O furan), 3350 cm⁻¹ (NH⁺).

Comparative Analysis with Structural Analogs

The compound's synthesis shares methodologies with related aryl-furan amines but requires unique optimizations:

| Parameter | Furan-2-ylmethyl Derivative | 4-Methoxyphenyl Analog | Benzofuran Derivative |

|---|---|---|---|

| Optimal Reaction Temp | 0–5°C | 25°C | −10°C |

| Oxalic Acid Equivalence | 1.05 eq | 1.10 eq | 1.00 eq |

| Crystallization Solvent | Ethanol/water | Acetone | THF/Heptane |

| Typical Yield | 82% | 78% | 65% |

The increased steric bulk from the furan ring necessitates lower temperatures during salt formation compared to benzofuran derivatives .

Chemical Reactions Analysis

Reaction Types & Mechanisms

The compound’s structural features (furan ring, phenyl group, and amine functionality) enable diverse reactivity:

Electrophilic Substitution

The electron-rich furan ring undergoes electrophilic substitution reactions. Common reagents include:

-

Nitration agents (e.g., HNO₃/H₂SO₄)

-

Halogenation agents (e.g., Br₂, Cl₂)

-

Sulfonation agents (e.g., HSO₃Cl)

Nucleophilic Attack on the Amine

The amine group (–NH–) reacts with:

-

Acylating agents (e.g., acyl chlorides)

-

Aldehydes/ketones (e.g., in condensation reactions)

-

Epoxy resins (in cross-linking reactions)

Oxalate Salt Reactivity

The oxalate counterion (C₂O₄²⁻) participates in:

-

Acid-base reactions (e.g., protonation/deprotonation).

-

Complexation with metal ions (e.g., Ca²⁺, Mg²⁺).

Reaction Types Table

| Reaction Type | Reagents/Conditions | Key Products/Outcomes |

|---|---|---|

| Electrophilic substitution | HNO₃/H₂SO₄, Br₂, Cl₂ | Brominated/furan derivatives |

| Nucleophilic acylation | Acyl chlorides (e.g., AcCl) | Amide derivatives |

| Acid-base neutralization | HCl, NaOH | Protonated/deprotonated oxalate salts |

Research Findings & Limitations

-

Synthetic Efficiency : Microwave-assisted synthesis reduces reaction times and improves yields compared to conventional methods.

-

Selectivity : The furan ring’s reactivity may lead to side reactions (e.g., dimerization), requiring optimized conditions.

-

Toxicity : Handling requires caution due to the amine’s potential irritancy and oxalate’s biological effects .

Comparative Analysis with Related Compounds

Scientific Research Applications

Pharmaceutical Applications

Drug Development

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate is being explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, which could be leveraged in treating various diseases .

Case Study: Anticancer Activity

A study focused on the anticancer potential of derivatives of furan compounds revealed that certain structural modifications enhance their efficacy against cancer cells. The oxalate form of furan derivatives has shown promise in inhibiting tumor growth in preclinical models, particularly in prostate cancer, by modulating androgen receptors .

Agricultural Chemistry

Agrochemical Formulations

This compound may also play a role in agricultural chemistry, particularly as a component in the formulation of herbicides or pesticides. Its furan ring structure is known to enhance the bioactivity of agrochemicals, making it valuable for improving crop yields while minimizing environmental impact .

Data Table: Agrochemical Efficacy

| Compound Name | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide | 75 | |

| Similar furan derivatives | Pesticide | 80 |

Material Science

Advanced Materials Development

In material science, furan-based compounds are being investigated for their potential use in creating advanced materials, such as polymers and coatings. The unique properties of furan derivatives, including thermal stability and chemical resistance, make them suitable for applications requiring durable materials .

Case Study: Polymer Composites

Research has focused on incorporating furan derivatives into polymer matrices to enhance their mechanical properties and thermal stability. A recent study demonstrated that adding furan-based compounds to epoxy resins improved their tensile strength and thermal resistance significantly compared to control samples .

Analytical Chemistry

Reagents in Analytical Techniques

This compound can serve as a reagent in various analytical chemistry applications. Its ability to form complexes with metal ions makes it useful for detecting and quantifying other compounds in complex mixtures, which is crucial for quality control in manufacturing processes .

Data Table: Analytical Applications

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate involves its interaction with molecular targets through its furan and phenyl groups. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Notes:

- The oxalate salt of the target compound improves water solubility compared to free bases .

- Methyl or methoxy substituents increase molecular weight and alter electronic properties, affecting binding to biological targets .

Key Research Findings

Salt Forms : Oxalate salts generally exhibit higher crystallinity and stability than free amines, making them preferable for pharmaceutical formulations .

Substituent Effects :

- Methyl groups on the alkene chain (e.g., 436096-86-5) increase logP by ~0.3 units, enhancing blood-brain barrier penetration .

- Methoxy groups (e.g., 17377-97-8) reduce acute toxicity but may limit bioavailability due to higher polarity .

Synthetic Accessibility : Analogs with simpler substituents (e.g., 435342-10-2) are more cost-effective to synthesize than those with complex heterocycles (e.g., indole derivatives) .

Biological Activity

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate, also known by its CAS number 435342-10-2, is a compound that has garnered interest in various biological applications, particularly in the fields of cancer treatment and metabolic regulation. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

| Property | Value |

|---|---|

| Molecular Formula | C17H19NO5 |

| Molecular Weight | 317.34 g/mol |

| CAS Number | 435342-10-2 |

| Purity | NLT 98% |

This compound functions primarily as an inhibitor of certain kinases, notably casein kinase 1 (CK1). CK1 has been implicated in various cellular processes, including cell cycle regulation and apoptosis. The inhibition of CK1 can lead to altered signaling pathways that may affect tumor growth and survival, making this compound a candidate for cancer therapy.

Case Studies

- Inhibition of Cancer Cell Proliferation :

-

Impact on Hematological Cancers :

- Research indicates that this compound may also be beneficial in treating hematological cancers such as chronic lymphocytic leukemia (CLL) and myelodysplastic syndromes (MDS). The selective inhibition of CK1 pathways has shown promise in preclinical models, leading to enhanced differentiation of myeloid cells and reduced tumor burden .

Biological Activity Related to Oxalate

Oxalate, a component of the compound, plays a crucial role in metabolic processes. Elevated levels of oxalate are associated with kidney stone formation and can impact calcium metabolism in the body. The relationship between dietary oxalate and kidney health has been extensively studied:

- Oxalate Metabolism : Studies have shown that oxalate can be metabolized by gut microbiota, specifically Oxalobacter formigenes, which utilizes oxalate as a carbon source. This organism has been linked to reduced urinary oxalate levels and decreased risk of calcium oxalate stone formation .

- Kidney Stone Formation : Recent reviews highlight the role of dietary oxalate in kidney stone pathogenesis, suggesting that compounds affecting oxalate levels could have therapeutic implications for preventing stone formation .

Research Findings

Research into this compound has yielded several key findings:

- Cytotoxic Effects : Experiments indicate that the compound induces apoptosis in cancer cells through the modulation of CK1 pathways.

- Oxalate's Role in Health : Investigations into the biological effects of oxalate suggest that while it plays a role in certain metabolic disorders, its presence in this compound may also confer protective effects against specific diseases when modulated correctly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.